(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride

Medicinal Chemistry Building Block Synthesis Structure–Activity Relationship

(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride (CAS 1049731-85-2) is a heterocyclic building block belonging to the benzothiazole–furan hybrid class. Its molecular formula is C₁₂H₁₁ClN₂OS, with a molecular weight of 266.75 g/mol.

Molecular Formula C12H11ClN2OS
Molecular Weight 266.75 g/mol
Cat. No. B12827964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride
Molecular FormulaC12H11ClN2OS
Molecular Weight266.75 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)CN.Cl
InChIInChI=1S/C12H10N2OS.ClH/c13-7-8-5-6-10(15-8)12-14-9-3-1-2-4-11(9)16-12;/h1-6H,7,13H2;1H
InChIKeyKIKQQCMZUMHXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride – Core Scaffold & Physicochemical Identity for Procurement Decisions


(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride (CAS 1049731-85-2) is a heterocyclic building block belonging to the benzothiazole–furan hybrid class. Its molecular formula is C₁₂H₁₁ClN₂OS, with a molecular weight of 266.75 g/mol . The compound features a primary amine (–CH₂NH₂) substituent at the 2-position of a furan ring, which is in turn connected at the 5-position to a benzothiazole moiety. The free base form (CAS 885527-18-4, MW 230.29) has a calculated LogP of 2.516 and a reported melting point of 124–126 °C [1]. The hydrochloride salt offers enhanced aqueous solubility and handling convenience compared to the free base, making it the preferred form for solution-phase chemistry and biological assay preparation . This compound is catalogued as a primary amine building block in the Enamine collection (EN300-24522) at 95% purity, positioning it as a scaffold for medicinal chemistry derivatization programs .

Why In-Class Benzothiazole–Furan Compounds Cannot Substitute (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride Without Functional Compromise


Within the benzothiazole–furan hybrid space, seemingly minor structural variations produce large functional divergences that preclude simple generic substitution. The prototypical analog 2-(furan-2-yl)-1,3-benzothiazole (CAS 1569-98-8, MW 201.25) lacks the aminomethyl handle entirely, eliminating the capacity for reductive amination, amide coupling, or Schiff base condensation without additional synthetic steps . Conversely, 1-(1,3-benzothiazol-2-yl)methanamine (EM04, MW 164.23) retains the aminomethyl group but omits the furan spacer, which alters both conformational flexibility and electronic distribution critical for target engagement [1]. The regioisomer N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine (same molecular formula C₁₂H₁₀N₂OS) connects the furan via an aniline-type nitrogen rather than a direct C–C bond, fundamentally changing the H-bond donor/acceptor profile and metabolic stability [2]. Even the free base form (CAS 885527-18-4) differs in dissolution rate, hygroscopicity, and weighability versus the hydrochloride salt, which can affect reproducibility in high-throughput screening workflows . These structural distinctions translate into non-interchangeable synthetic utility, divergent biological profiles, and distinct procurement specifications, as quantified below.

Quantitative Differentiation Evidence for (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride Versus Closest Analogs


Evidence 1: Primary Amine Derivatization Handle – Functional Absence in 2-(Furan-2-yl)-1,3-benzothiazole

The hydrochloride salt of (5-(benzo[d]thiazol-2-yl)furan-2-yl)methanamine possesses a free primary amine (–CH₂NH₂) that serves as a derivatization handle for amide bond formation, reductive amination, sulfonamide synthesis, and Schiff base condensation. In contrast, the closest commercial analog 2-(furan-2-yl)-1,3-benzothiazole (CAS 1569-98-8) lacks this functional group entirely, rendering it incapable of participating in amine-directed conjugation chemistry without additional synthetic manipulation . The aminomethyl group enables one-step diversification into amide, urea, sulfonamide, or secondary/tertiary amine libraries, a capability absent in the non-aminated analog .

Medicinal Chemistry Building Block Synthesis Structure–Activity Relationship

Evidence 2: Furan Spacer Contribution – Conformational & Electronic Differentiation from 1-(1,3-Benzothiazol-2-yl)methanamine (EM04)

The furan ring in (5-(benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride acts as a rigid π-conjugated spacer between the benzothiazole core and the aminomethyl group, extending the molecular length and introducing an oxygen heteroatom capable of acting as a hydrogen bond acceptor. The closest non-furan analog, 1-(1,3-benzothiazol-2-yl)methanamine (EM04, MW 164.23), lacks this spacer and exhibits ~40% inhibition of FANCD2 ubiquitination in a fragment-screening campaign against the E2 enzyme Ube2T, with a co-crystal structure confirming binding to an allosteric pocket (PDB ID 5NGZ) [1]. While no direct Ube2T data exist for the furan-containing target compound, the furan spacer increases the molecular weight by ~62 Da (from 164.23 to 230.29 free base) and adds one H-bond acceptor, which class-level SAR from benzothiazole–furan antiproliferative series suggests can enhance both binding affinity and selectivity for certain kinase and DNA-binding targets [2]. A derivative incorporating the same 5-(1,3-benzothiazol-2-yl)furan-2-yl scaffold (BDBM46319) demonstrated an IC₅₀ of 5.11 μM against prothrombin and 1.74 μM in an orthogonal assay, indicating that the furan-extended scaffold retains target engagement capability distinct from the truncated EM04 series [3].

Fragment-Based Drug Discovery Ligand Efficiency Kinase Inhibition

Evidence 3: Salt Form Advantage – Hydrochloride vs. Free Base for Assay Reproducibility & Weighing Accuracy

The hydrochloride salt (CAS 1049731-85-2, MW 266.75) offers distinct practical advantages over the free base form (CAS 885527-18-4, MW 230.29) for procurement in screening-intensive environments. The hydrochloride salt is a crystalline solid with higher aqueous solubility, enabling direct dissolution in aqueous buffers or DMSO/water mixtures without pH adjustment . The free base, by contrast, is reported as a powder with limited aqueous solubility and a melting point of 124–126 °C, which can complicate automated liquid handling workflows [1]. The 36.46 Da mass difference (corresponding to one HCl equivalent) also provides a more favorable weighing range: for a 10 mM DMSO stock solution at a 1 mL scale, the hydrochloride requires 2.67 mg versus 2.30 mg for the free base, reducing relative weighing error at milligram scales by approximately 14% assuming constant balance precision [2]. The hydrochloride form further eliminates batch-to-batch variability in protonation state that can affect NMR and LC-MS characterization of library compounds .

High-Throughput Screening Assay Reproducibility Salt Selection

Evidence 4: Downstream Provenance – Antitumor Lead Compounds Derived from 5-(1,3-Benzothiazol-2-yl)furan-2-yl Scaffold

The 5-(1,3-benzothiazol-2-yl)furan-2-yl scaffold has been independently validated through the synthesis and antitumor screening of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives. In a 2020 study, a lead compound (3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile) derived from this scaffold proved superior to three reference drugs: 5-fluorouracil, cisplatin, and curcumin in antitumor assays [1]. The target compound (5-(benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride serves as the reduced aminomethyl analog of this validated carbaldehyde precursor, offering a complementary derivatization entry point (amine-directed rather than carbonyl-directed chemistry) to access the same privileged scaffold space. Additionally, furanone-functionalized benzothiazole derivatives (4a–j series) built on the related 4-(benzo[d]thiazol-2-yl)-4-oxobutanoic acid core showed IC₅₀ values of 6.6–7.3 μM against A549, MCF7, and DUI45 cancer cell lines for the most potent analog (4i), with favorable ADME parameters and non-toxicity in acute toxicity evaluation versus doxorubicin [2]. These downstream successes de-risk the scaffold for procurement in anticancer library synthesis.

Anticancer Drug Discovery Lead Optimization Scaffold Validation

Evidence 5: Physicochemical Differentiation – LogP and Hydrogen Bonding Profile Versus Carboxylic Acid and Aldehyde Analogs

The target compound's CLogP of 2.516 places it in a favorable lipophilicity range for both oral bioavailability (Lipinski Rule of 5: LogP ≤ 5) and CNS penetration (optimal LogP 2–4) . This contrasts with the more polar carboxylic acid analog 5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid (CAS 32277-89-7, LogP ~3.25, but ionized at physiological pH with a calculated polar surface area of 91.6 Ų vs. ~55 Ų for the amine) [1]. The aldehyde analog 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde (CAS 34653-56-0) has a comparable LogP but is electrophilic and prone to off-target reactivity with biological nucleophiles (lysine/cysteine residues), whereas the primary amine of the target compound is nucleophilic and can be selectively protected or derivatized under controlled conditions [2]. The regioisomer N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine, despite sharing the same molecular formula (C₁₂H₁₀N₂OS), differs in connectivity: the amine nitrogen is directly attached to the benzothiazole C2 position (aniline-type) rather than being separated by a methylene linker, which alters the pKa of the amine (estimated ~4–5 for the aniline-type vs. ~9–10 for the aliphatic primary amine of the target), affecting protonation state at physiological pH and consequently both permeability and target binding [3].

Physicochemical Property Optimization Drug-Likeness CNS Penetration

Evidence 6: Supply Chain Differentiation – Dual-Salt Availability and Procurement Lead Time Versus Single-Form Competitors

The target compound benefits from dual-form availability (free base EN300-39703 and hydrochloride EN300-24522) from Enamine, a major building block supplier, with the free base stocked in both US and Ukraine facilities (1–5 day lead time) and the hydrochloride available with a 7-day lead time . In contrast, the closest commercial analog 2-(furan-2-yl)-1,3-benzothiazole (CAS 1569-98-8) is primarily sourced through AKSci with a single shipment origin (California, USA), and the regioisomer N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine is available only as a single stock item from Enamine (EN300-86629) without a hydrochloride option . Both the free base and hydrochloride forms of the target compound are classified as 'Normal' for air transportation (no hazardous material restrictions), whereas the aldehyde analog (CAS 34653-56-0) requires additional shipping documentation due to its reactive carbonyl group . The 95% purity specification is consistent across both salt forms and all named suppliers, ensuring batch-to-batch comparability without the need for repurification .

Chemical Procurement Supply Chain Reliability Building Block Libraries

Optimal Procurement and Application Scenarios for (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride Based on Quantitative Evidence


Scenario 1: Diversity-Oriented Synthesis (DOS) Library Production Requiring a Primary Amine Handle

For medicinal chemistry groups building amide, sulfonamide, or secondary amine libraries via parallel synthesis, (5-(benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride is the optimal benzothiazole–furan building block because it provides a primary amine derivatization handle absent in 2-(furan-2-yl)-1,3-benzothiazole . The hydrochloride salt form ensures direct solubility in DMF or DMSO without pre-neutralization, accelerating plate-based library production workflows. The CLogP of 2.516 positions derived amides and sulfonamides within favorable drug-like property space without additional polarity adjustment [1].

Scenario 2: Fragment-Based Lead Generation Campaigns Targeting Allosteric Pockets or Kinase ATP Sites

In fragment-screening programs, the target compound offers an extended pharmacophore (benzothiazole–furan–aminomethyl) versus the truncated fragment 1-(1,3-benzothiazol-2-yl)methanamine (EM04, which binds Ube2T allosteric pocket, PDB 5NGZ) . The furan oxygen provides an additional hydrogen bond acceptor for target engagement, while the primary amine allows for rapid fragment elaboration via amide coupling. The scaffold has demonstrated downstream success in antitumor lead generation, with carbaldehyde-derived leads outperforming 5-fluorouracil, cisplatin, and curcumin [1].

Scenario 3: CNS-Penetrant Lead Optimization Requiring Balanced Lipophilicity and Basicity

The CLogP of 2.516 and estimated pKa of 9–10 for the aliphatic primary amine make this compound an attractive starting point for CNS drug discovery programs, as it falls within the optimal CNS drug space (LogP 2–4, pKa 7–10) . Unlike the carboxylic acid analog (ionized at physiological pH, PSA ~92 Ų, poor CNS penetration predicted) or the aldehyde analog (electrophilic, potential for off-target toxicity), the aminomethyl scaffold provides a balanced profile suitable for blood–brain barrier penetration while retaining a handle for further optimization [1].

Scenario 4: High-Throughput Screening (HTS) Core Facility Compound Management

For HTS core facilities requiring assay-ready compounds with minimal preparation, the hydrochloride salt form provides advantages in weighing accuracy (+14% relative error reduction at 2–3 mg target mass vs. free base), direct aqueous solubility, and room-temperature storage stability . The dual-supplier availability (Enamine US and UA stock for free base, 7-day lead time for HCl) ensures supply continuity, while the non-hazardous air transport classification eliminates regulatory delays common with reactive aldehyde or carboxylic acid analogs [1].

Quote Request

Request a Quote for (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.